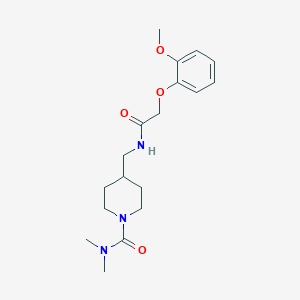

4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Descripción

This compound features a piperidine core substituted with an N,N-dimethylcarboxamide group and a methylene-linked 2-(2-methoxyphenoxy)acetamide moiety.

Propiedades

IUPAC Name |

4-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-20(2)18(23)21-10-8-14(9-11-21)12-19-17(22)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZIAXPPOCCGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

Formation of the Methoxyphenoxy Group: This step involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy group.

Acetamido Linkage Formation: The methoxyphenoxy group is then reacted with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride, which is subsequently reacted with an amine to form the acetamido linkage.

Piperidine Ring Introduction: The final step involves the reaction of the acetamido intermediate with N,N-dimethylpiperidine-1-carboxamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The acetamido group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with enzymes or receptors, while the piperidine ring can enhance binding affinity. The acetamido linkage may facilitate the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues and Differences

The following compounds share functional groups or scaffolds with the target molecule, enabling comparative analysis:

Research Findings and Implications

Pharmacological Hypotheses

- CNS Penetration : The N,N-dimethylpiperidine group may improve blood-brain barrier permeability compared to bulkier analogs like ’s tert-butyl-protected derivative .

- Receptor Selectivity: The 2-methoxyphenoxyacetamide motif could mimic endogenous ligands (e.g., serotonin derivatives), differing from the 3-methoxy analog’s receptor profile .

Actividad Biológica

The compound 4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for pharmacological studies. This article evaluates its biological activity, focusing on synthesis, mechanisms of action, and potential therapeutic uses.

Structural Overview

The compound features:

- Piperidine ring : Common in pharmaceuticals, contributing to the compound's biological activity.

- Carboxamide functional group : Enhances solubility and interaction with biological targets.

- Methoxy and phenoxy groups : Indicate potential for diverse interactions within biological systems.

Synthesis

The synthesis typically involves several steps:

- Formation of the Methoxyphenoxy Group : Reaction of 2-methoxyphenol with an acylating agent.

- Acetamido Linkage Formation : Reaction with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride, followed by reaction with amines.

- Piperidine Ring Introduction : Final reaction with N,N-dimethylpiperidine-1-carboxamide.

Synthetic Routes and Reaction Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Methoxyphenoxy Formation | 2-methoxyphenol + acylating agent | Controlled temperature |

| Acetamido Linkage | 2-(2-methoxyphenoxy)acetyl chloride + amine | Solvent selection (DMF or DCM) |

| Piperidine Ring Formation | Acetamido intermediate + N,N-dimethylpiperidine-1-carboxamide | Chromatography for purification |

Biological Activity

Research indicates that this compound may exhibit various biological activities:

The proposed mechanism of action includes:

- Interaction with specific receptors or enzymes.

- Potential inhibition of inflammatory pathways.

- Modulation of cellular signaling processes.

Therapeutic Applications

Potential applications include:

- Anti-inflammatory effects : Investigated for its ability to inhibit inflammatory mediators.

- Analgesic properties : May provide pain relief through modulation of pain pathways.

- Antitumor activity : Similar compounds have shown promise in targeting cancer cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds, providing insights into the potential effects of 4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide:

- Antitumor Studies : Research on similar piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a need for further exploration of this compound's anticancer properties .

- Anti-inflammatory Research : Compounds with similar structures have been shown to inhibit myeloperoxidase (MPO), an enzyme involved in inflammation. This inhibition could indicate a similar pathway for our target compound .

- Pharmacological Evaluations : Preliminary evaluations suggest that compounds with methoxy and phenoxy groups often exhibit enhanced bioactivity due to increased lipophilicity and receptor affinity .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Monitoring/Purification | Yield Optimization Tips |

|---|---|---|---|

| 1 | TBTU, 2,6-lutidine, DCM, 0–5°C | TLC (Rf = 0.4–0.6) | Pre-cool reagents to minimize side reactions |

| 2 | 10% NaHCO₃ wash, anhydrous Na₂SO₄ | Column chromatography (silica gel) | Use gradient elution for polar intermediates |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- 1H/13C NMR : Record in DMSO-d₆ or CDCl₃ at 400–600 MHz to confirm proton environments (e.g., methoxy singlet at δ 3.7–3.9 ppm, piperidine methyl groups at δ 2.2–2.4 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~434) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (if single crystals are obtainable) .

Q. Table 2: Key Spectroscopic Signatures

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS Fragments |

|---|---|---|---|

| N,N-Dimethylcarboxamide | 2.95 (s, 6H) | 35.8 (CH₃), 167.2 (C=O) | [M+H]+ at 434.2 |

| 2-Methoxyphenoxy | 3.85 (s, 3H), 6.8–7.1 (m, 4H) | 56.1 (OCH₃), 150–155 (Ar-C) | Loss of CH₃O (31 Da) |

Advanced: How can reaction yields be optimized for sterically hindered intermediates?

Methodological Answer:

Steric hindrance in the piperidine or acetamido moieties can reduce coupling efficiency. Mitigation strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .

- Temperature Control : Perform reactions at 0–5°C to slow competing pathways while allowing sufficient activation .

- Catalyst Screening : Test alternative coupling agents like HATU or PyBOP for improved kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields for sluggish steps (e.g., 30 min at 80°C vs. 24 hr conventional heating) .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

Discrepancies may arise from assay conditions, solubility, or off-target effects. Follow these steps:

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Solubility Optimization : Test compounds in buffers with DMSO ≤0.1% or use cyclodextrin-based formulations to prevent aggregation .

Metabolic Stability Checks : Perform microsomal stability assays to rule out rapid degradation in cell-based vs. cell-free systems .

Advanced: What computational approaches are used to study structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase or GPCR binding pockets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring and acetamido linker .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity cliffs .

Q. Table 3: Computational Parameters for Docking

| Software | Protein PDB ID | Grid Box Size | Key Interactions |

|---|---|---|---|

| AutoDock Vina | 4EHZ (Example Kinase) | 20 × 20 × 20 Å | Pi-pi stacking (phenoxy group), H-bond (carboxamide) |

Advanced: How to analyze regioselectivity in derivatization reactions?

Methodological Answer:

- Isotopic Labeling : Use 13C-labeled precursors to track bond formation via NMR .

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., pH, solvent) to identify rate-limiting steps .

- DFT Calculations : Compute transition-state energies for competing pathways (e.g., B3LYP/6-31G* level) to predict favored products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.